molecular formula C8H9ClO2 B1580645 1-Chloro-2,4-dimethoxybenzene CAS No. 7051-13-0

1-Chloro-2,4-dimethoxybenzene

Cat. No. B1580645
Key on ui cas rn: 7051-13-0
M. Wt: 172.61 g/mol
InChI Key: OACCRGFGCIQFNR-UHFFFAOYSA-N
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Patent
US07534788B2

Procedure details

Chloro-2,4-dimethoxybenzene (4.94 g, 28.6 mmol) and AlCl3 (4.58 g, 1.2 eq.) were dissolved in 280 ml of CH2Cl2 and cooled down to 0° C. Acetyl chloride (2.03 mL, 1.0 eq.) was slowly added via syringe and the mixture allowed to react for another 3 h at ambient temperature. Pouring onto crashed ice, twofold extraction with AcOEt, washing with water and brine, drying over magnesium sulfate, and evaporation of the solvents, followed by short flash chromatography (SiO2, hexane/AcOEt=95/5), yielded 4.22 g of the title compound as white crystals.
Quantity
4.94 g
Type
reactant
Reaction Step One
Name
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
2.03 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8]C)=[CH:4][C:3]=1[O:10][CH3:11].[Al+3].[Cl-].[Cl-].[Cl-].[C:16](Cl)(=[O:18])[CH3:17]>C(Cl)Cl>[Cl:1][C:2]1[C:3]([O:10][CH3:11])=[CH:4][C:5]([OH:8])=[C:6]([C:16](=[O:18])[CH3:17])[CH:7]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
4.94 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC)OC
Name
Quantity
4.58 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
280 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.03 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for another 3 h at ambient temperature
Duration
3 h
ADDITION
Type
ADDITION
Details
Pouring
EXTRACTION
Type
EXTRACTION
Details
ice, twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate, and evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)C(C)=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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